

(2-Benzimidazolylthio)-acetic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Benzimidazolylthio)-acetic acid

Cat. No.: B172500

[Get Quote](#)

An In-depth Technical Guide on **(2-Benzimidazolylthio)-acetic acid**

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of **(2-Benzimidazolylthio)-acetic acid**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

(2-Benzimidazolylthio)-acetic acid is a heterocyclic organic compound. Its structure features a benzimidazole nucleus, which is a bicyclic system composed of a fused benzene and an imidazole ring. This core is substituted at the 2-position with a thioacetic acid group (-S-CH₂-COOH).

- IUPAC Name: 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid[1]
- CAS Number: 3042-00-0[2][3]
- Molecular Formula: C₉H₈N₂O₂S[2][3]
- SMILES: C1=CC=C2C(=C1)NC(=N2)SCC(=O)O[1]
- InChI: InChI=1S/C9H8N2O2S/c12-8(13)5-14-9-10-6-3-1-2-4-7(6)11-9/h1-4H,5H2,(H,10,11)(H,12,13)[1]

Physicochemical Properties

The quantitative physicochemical properties of **(2-Benzimidazolylthio)-acetic acid** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Weight	208.24 g/mol [2]
Melting Point	214-215°C (decomposes) [2]
Boiling Point (Predicted)	475.3 ± 47.0 °C [2]
Density (Predicted)	1.50 ± 0.1 g/cm³ [2]
pKa (Predicted)	2.72 ± 0.10 [2]
XlogP (Predicted)	1.7 [1]

Experimental Protocols: Synthesis

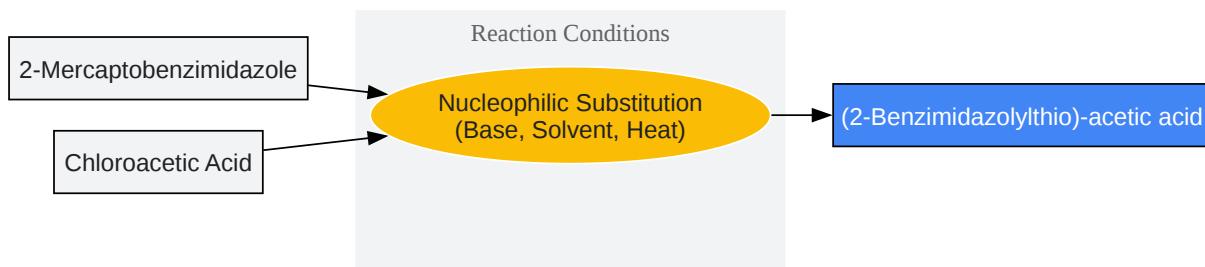
The predominant synthetic route to **(2-Benzimidazolylthio)-acetic acid** involves the S-alkylation of 2-mercaptobenzimidazole with a haloacetic acid derivative.[\[4\]](#)

General Synthesis Protocol:

- Reactant Preparation: 2-Mercaptobenzimidazole is dissolved in a suitable solvent, commonly ethanol.[\[4\]](#) A base, such as potassium hydroxide or sodium acetate, is added to the solution to facilitate the deprotonation of the thiol group, forming a more nucleophilic thiolate.[\[4\]](#)
- Alkylation: Chloroacetic acid, dissolved in the same solvent, is added dropwise to the reaction mixture.[\[4\]](#)
- Reaction Conditions: The mixture is heated under reflux for several hours to drive the nucleophilic substitution reaction to completion.[\[4\]](#)
- Product Isolation: After cooling, the reaction mixture is poured into cold water. The resulting precipitate of **(2-Benzimidazolylthio)-acetic acid** is collected by filtration.[\[4\]](#)

- Purification: The crude product can be purified by recrystallization from an appropriate solvent to obtain a highly purified final product.[3]

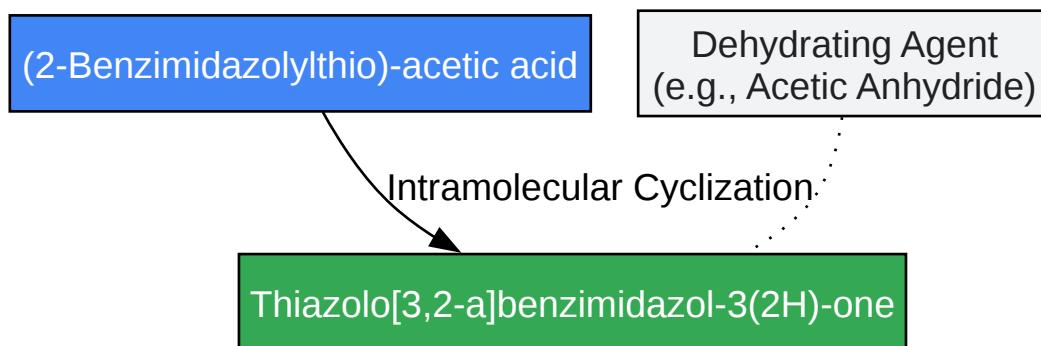
An alternative method involves using ethyl chloroacetate as the alkylating agent to form the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid.[4]


Chemical Transformations and Derivatives

(2-Benzimidazolylthio)-acetic acid is a versatile intermediate for the synthesis of various heterocyclic systems.

- Intramolecular Cyclization: A key chemical transformation is its intramolecular cyclization to form the tricyclic system, thiazolo[3,2-a]benzimidazol-3(2H)-one.[4] This is typically achieved by heating in the presence of a dehydrating agent like acetic anhydride or dicyclohexylcarbodiimide (DCC).[4]

Visualizations


Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(2-Benzimidazolylthio)-acetic acid**.

Diagram 2: Intramolecular Cyclization

[Click to download full resolution via product page](#)

Caption: Cyclization of **(2-Benzimidazolylthio)-acetic acid**.

Pharmacological Potential and Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

- **Anti-inflammatory Activity:** Derivatives of **(2-Benzimidazolylthio)-acetic acid** have been a primary focus of investigation for their potential anti-inflammatory properties.[\[4\]](#)[\[5\]](#)
- **Antimicrobial Agents:** The core structure is found in numerous antimicrobial and antifungal compounds.[\[5\]](#)
- **Building Block for Drug Discovery:** This molecule serves as a key starting material for the synthesis of more complex heterocyclic compounds, which are then screened for various biological activities.[\[4\]](#)[\[6\]](#) The carboxylic acid and thioether functionalities provide reactive handles for creating diverse chemical libraries for drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (2-benzimidazolylthio)-acetic acid (C9H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. (2-BENZIMIDAZOLYLTHIO)ACETIC ACID CAS#: 3042-00-0 [[amp.chemicalbook.com](#)]
- 3. usbio.net [[usbio.net](#)]
- 4. (2-Benzimidazolylthio)-acetic Acid|Research Chemical [[benchchem.com](#)]
- 5. researchgate.net [[researchgate.net](#)]
- 6. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities [[mdpi.com](#)]
- To cite this document: BenchChem. [(2-Benzimidazolylthio)-acetic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172500#2-benzimidazolylthio-acetic-acid-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com